![molecular formula C56H48N8Na2O20S2 B14465993 Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt CAS No. 68259-04-1](/img/structure/B14465993.png)
Acetic acid, 2,2'-[[4,4'-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1'-biphenyl]-3,3'-diyl]bis(oxy)]bis-, disodium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is a complex organic compound. It is known for its vibrant color properties and is often used in various industrial applications, particularly in the dye and pigment industry. This compound is characterized by its intricate molecular structure, which includes multiple aromatic rings and azo groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt involves several steps:
Formation of the azo compound: This step typically involves the diazotization of an aromatic amine followed by coupling with another aromatic compound.
Esterification: The formation of ester groups to modify the solubility and reactivity of the compound.
Final coupling: The final step involves coupling the intermediate compounds to form the final product.
Industrial Production Methods
Industrial production of this compound often involves large-scale batch processes. The reaction conditions are carefully controlled to ensure high yield and purity. Common reagents include sulfuric acid for sulfonation, sodium nitrite for diazotization, and various aromatic amines for coupling reactions.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the aromatic rings.
Reduction: The azo groups can be reduced to amines under specific conditions.
Substitution: Various substitution reactions can occur, especially on the aromatic rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium dithionite, hydrogen gas with a catalyst.
Substitution reagents: Halogens, nitrating agents.
Major Products
Oxidation: Formation of quinones and other oxidized aromatic compounds.
Reduction: Formation of aromatic amines.
Substitution: Formation of halogenated or nitrated aromatic compounds.
Applications De Recherche Scientifique
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt has a wide range of applications in scientific research:
Chemistry: Used as a dye in various chemical reactions to track reaction progress.
Biology: Employed in staining techniques for microscopy.
Medicine: Investigated for potential use in drug delivery systems due to its solubility properties.
Industry: Widely used in the textile industry for dyeing fabrics.
Mécanisme D'action
The compound exerts its effects primarily through its ability to interact with various molecular targets:
Aromatic rings: Engage in π-π interactions with other aromatic compounds.
Azo groups: Can undergo redox reactions, altering the compound’s properties.
Sulfonic acid groups: Increase solubility and facilitate interactions with polar molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Acetic acid, bis(p-chlorophenyl)-: Similar in having multiple aromatic rings but lacks the azo groups.
4-Hydroxyphenylacetic acid: Contains aromatic rings and carboxylic acid groups but lacks the complexity of the azo and sulfonic acid groups.
Uniqueness
Acetic acid, 2,2’-[[4,4’-bis[[6-[[1-hydroxy-4-[[(2-methoxyethoxy)carbonyl]amino]phenyl]amino]-3-sulfo-2-naphthalenyl]azo][1,1’-biphenyl]-3,3’-diyl]bis(oxy)]bis-, disodium salt is unique due to its combination of azo groups, sulfonic acid groups, and ester functionalities, which provide it with distinctive solubility, reactivity, and color properties.
Propriétés
Numéro CAS |
68259-04-1 |
|---|---|
Formule moléculaire |
C56H48N8Na2O20S2 |
Poids moléculaire |
1263.1 g/mol |
Nom IUPAC |
disodium;3-[[2-(carboxymethoxy)-4-[3-(carboxymethoxy)-4-[[1-hydroxy-6-[4-(2-methoxyethoxycarbonylamino)anilino]-3-sulfonatonaphthalen-2-yl]diazenyl]phenyl]phenyl]diazenyl]-4-hydroxy-7-[4-(2-methoxyethoxycarbonylamino)anilino]naphthalene-2-sulfonate |
InChI |
InChI=1S/C56H50N8O20S2.2Na/c1-79-19-21-81-55(71)59-37-9-5-35(6-10-37)57-39-13-15-41-33(23-39)27-47(85(73,74)75)51(53(41)69)63-61-43-17-3-31(25-45(43)83-29-49(65)66)32-4-18-44(46(26-32)84-30-50(67)68)62-64-52-48(86(76,77)78)28-34-24-40(14-16-42(34)54(52)70)58-36-7-11-38(12-8-36)60-56(72)82-22-20-80-2;;/h3-18,23-28,57-58,69-70H,19-22,29-30H2,1-2H3,(H,59,71)(H,60,72)(H,65,66)(H,67,68)(H,73,74,75)(H,76,77,78);;/q;2*+1/p-2 |
Clé InChI |
SRPPSSDNGIFMLC-UHFFFAOYSA-L |
SMILES canonique |
COCCOC(=O)NC1=CC=C(C=C1)NC2=CC3=CC(=C(C(=C3C=C2)O)N=NC4=C(C=C(C=C4)C5=CC(=C(C=C5)N=NC6=C(C=C7C=C(C=CC7=C6O)NC8=CC=C(C=C8)NC(=O)OCCOC)S(=O)(=O)[O-])OCC(=O)O)OCC(=O)O)S(=O)(=O)[O-].[Na+].[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzenesulfonic acid, 3-[[4-[(4-ethoxyphenyl)azo]-3-methoxyphenyl]azo]-, sodium salt](/img/structure/B14465911.png)
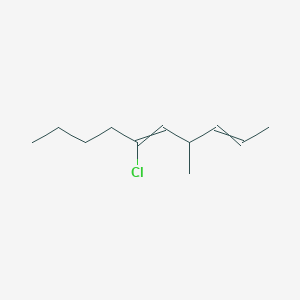
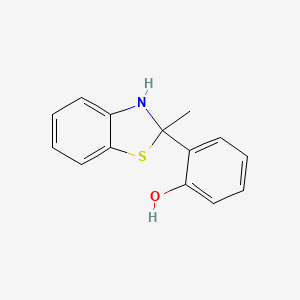
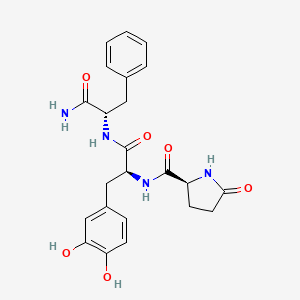
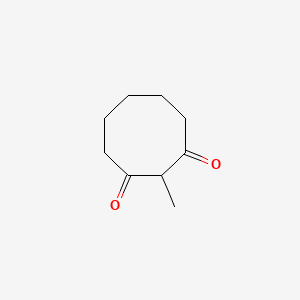
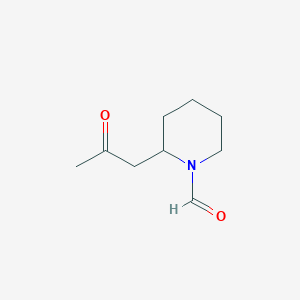
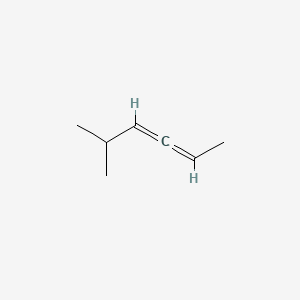

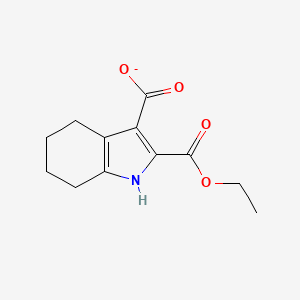
![Aziridine, 1-[(2,4-dinitrophenyl)thio]-2-phenyl-](/img/structure/B14465964.png)
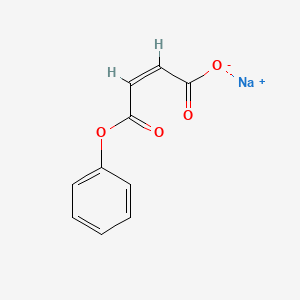
![2-[(1,3-Benzothiazol-2-yl)sulfanyl]-1-(4-hydroxy-3-methoxyphenyl)ethan-1-one](/img/structure/B14465983.png)
![1-Methylbicyclo[3.2.2]nona-3,6-dien-2-one](/img/structure/B14465988.png)

